molecular formula C6H3FN2O2 B14475928 4-Fluoro-1,2-dinitrosobenzene CAS No. 66147-04-4

4-Fluoro-1,2-dinitrosobenzene

Cat. No.: B14475928
CAS No.: 66147-04-4
M. Wt: 154.10 g/mol
InChI Key: KPZFGJHLEDZYSF-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-dinitrosobenzene is an organic compound characterized by the presence of a fluorine atom and two nitroso groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,2-dinitrosobenzene typically involves the nitration of fluorobenzene followed by the introduction of nitroso groups. One common method involves the reaction of fluorobenzene with nitric acid and sulfuric acid to form 4-fluoronitrobenzene. This intermediate is then subjected to further nitration to introduce the second nitro group, resulting in 4-fluoro-1,2-dinitrobenzene. The final step involves the reduction of the nitro groups to nitroso groups using a suitable reducing agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,2-dinitrosobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-1,2-dinitrosobenzene involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying protein structure and function. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules and alter their activity .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1,2-dinitrosobenzene is unique due to the presence of both fluorine and nitroso groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .

Properties

CAS No.

66147-04-4

Molecular Formula

C6H3FN2O2

Molecular Weight

154.10 g/mol

IUPAC Name

4-fluoro-1,2-dinitrosobenzene

InChI

InChI=1S/C6H3FN2O2/c7-4-1-2-5(8-10)6(3-4)9-11/h1-3H

InChI Key

KPZFGJHLEDZYSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=O)N=O

Origin of Product

United States

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